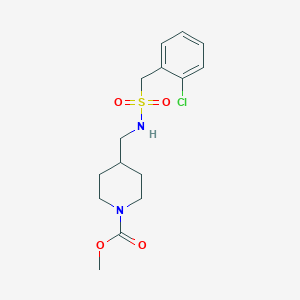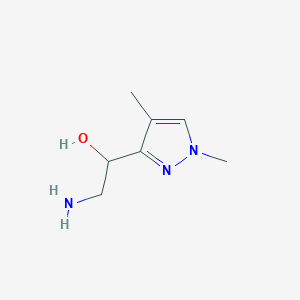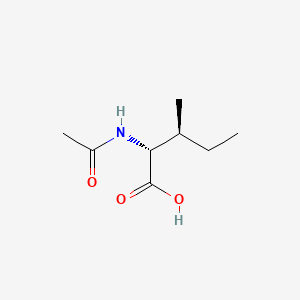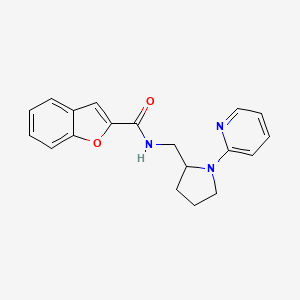
Methyl 4-(((2-chlorophenyl)methylsulfonamido)methyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperidone derivatives, which include “Methyl 4-(((2-chlorophenyl)methylsulfonamido)methyl)piperidine-1-carboxylate”, has been a subject of research due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The Mannich base formation reaction is important for deriving piperidine-4-ones as a six-membered nitrogenous heterocyclic ketone and its derivatives .
Molecular Structure Analysis
The molecular structure of “Methyl 4-(((2-chlorophenyl)methylsulfonamido)methyl)piperidine-1-carboxylate” includes a piperidine ring, a carboxylate group, a sulfonamido group, and a 2-chlorophenyl group.
Applications De Recherche Scientifique
Biological Activity and Selectivity
A study explored the development of novel (4-piperidin-1-yl)-phenyl sulfonamides, focusing on their activity on the human beta(3)-adrenergic receptor. These compounds, designed through the modification of both the right and left-hand sides of the molecular structure, exhibited potent agonistic activity with significant selectivity over beta(1)- and beta(2)-adrenergic receptors. This research highlights the compound's potential application in therapies targeting the beta(3) receptor, which is involved in various physiological processes (Hu et al., 2001).
Antimicrobial Activity
Another research focus has been on the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, including those derived from similar chemical structures. These compounds were evaluated for their antibacterial potentials against several bacterial strains. The study found that certain derivatives exhibited notable growth inhibitory effects, suggesting the compound's utility in developing new antimicrobial agents (Iqbal et al., 2017).
Antioxidant and Anticholinesterase Activity
Research into sulfonyl hydrazone scaffold and piperidine rings, which share similarities with the mentioned compound, has shown significant results in medicinal chemistry. Studies have synthesized novel series of these compounds, evaluating them for antioxidant capacity and anticholinesterase activity. These compounds showed promising results in various antioxidant assays and exhibited activity in acetylcholinesterase and butyrylcholinesterase inhibition tests, indicating their potential in treating oxidative stress-related diseases and neurodegenerative disorders (Karaman et al., 2016).
Synthesis and Structural Analysis
The chemical structure and synthesis methods of related compounds have been extensively studied. One example includes the oxidation processes and structural identification techniques such as NMR spectroscopy and X-ray structural analysis. These studies provide valuable insights into the synthesis routes and structural characterization of compounds with similar sulfonamide and piperidine components, facilitating further pharmaceutical and chemical research (Krasnova et al., 2013).
Orientations Futures
The future research directions for “Methyl 4-(((2-chlorophenyl)methylsulfonamido)methyl)piperidine-1-carboxylate” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. Additionally, more detailed studies on their physical and chemical properties, as well as safety profiles, would be beneficial .
Mécanisme D'action
Target of Action
It is known that sulfonamide-based compounds often target bacterial enzymes, inhibiting their function and leading to the death of the bacteria .
Mode of Action
Sulfonamide-based compounds generally work by inhibiting the function of enzymes in bacteria, preventing them from synthesizing essential nutrients and leading to their death .
Biochemical Pathways
Sulfonamide-based compounds are known to inhibit the folic acid synthesis pathway in bacteria, which is crucial for their growth and reproduction .
Pharmacokinetics
Sulfonamide-based compounds are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Sulfonamide-based compounds generally lead to the death of bacteria by inhibiting their ability to synthesize essential nutrients .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which can influence its absorption and distribution in the body. Additionally, the presence of other drugs can affect the metabolism and excretion of the compound .
Propriétés
IUPAC Name |
methyl 4-[[(2-chlorophenyl)methylsulfonylamino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O4S/c1-22-15(19)18-8-6-12(7-9-18)10-17-23(20,21)11-13-4-2-3-5-14(13)16/h2-5,12,17H,6-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXQWNCMYNDVJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNS(=O)(=O)CC2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(((2-chlorophenyl)methylsulfonamido)methyl)piperidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B2362474.png)

![1-Isopropyl-7-thia-2-azaspiro[3.5]nonane 7,7-dioxide hydrochloride](/img/structure/B2362477.png)
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2362478.png)


![3-(2-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2362484.png)


![3-(3-Methylphenyl)-5-(3-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2362488.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-iodophenyl)urea](/img/structure/B2362493.png)
![(Z)-3-(3,5-dichloroanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile](/img/structure/B2362495.png)
![3-cyclopentyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)propanamide](/img/structure/B2362497.png)